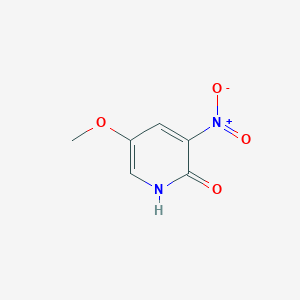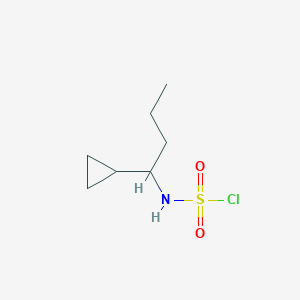
(1-Cyclopropylbutyl)sulfamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylbutyl)sulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfamoyl chloride group attached to a cyclopropylbutyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride typically involves the reaction of (1-Cyclopropylbutyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfamoyl chloride group. The general reaction scheme is as follows:
(1-Cyclopropylbutyl)amine+Chlorosulfonic acid→(1-Cyclopropylbutyl)sulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: Industrial production of (1-Cyclopropylbutyl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclopropylbutyl)sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfamides, sulfonates, or sulfonamides.
Hydrolysis: In the presence of water, (1-Cyclopropylbutyl)sulfamoyl chloride hydrolyzes to form (1-Cyclopropylbutyl)sulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products:
Sulfamides, Sulfonates, and Sulfonamides: Formed through nucleophilic substitution.
(1-Cyclopropylbutyl)sulfonic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
(1-Cyclopropylbutyl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of novel therapeutic agents.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylbutyl)sulfamoyl chloride primarily involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create diverse compounds with potential biological activity.
Comparación Con Compuestos Similares
(1-Cyclopropylbutyl)sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfamoyl chloride group.
(1-Cyclopropylbutyl)amine: The precursor in the synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride.
(1-Cyclopropylbutyl)sulfonic Acid: The hydrolysis product of (1-Cyclopropylbutyl)sulfamoyl chloride.
Uniqueness: (1-Cyclopropylbutyl)sulfamoyl chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in the development of new chemical entities.
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
N-(1-cyclopropylbutyl)sulfamoyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-3-7(6-4-5-6)9-12(8,10)11/h6-7,9H,2-5H2,1H3 |
Clave InChI |
NUVVYRBHGHXTSW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CC1)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


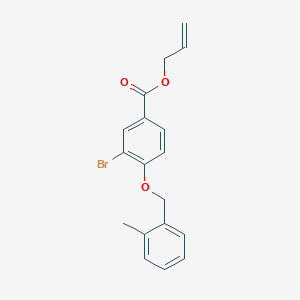
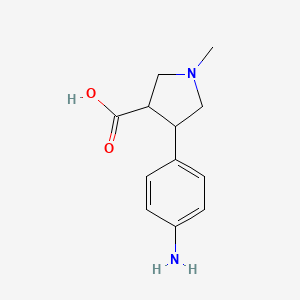
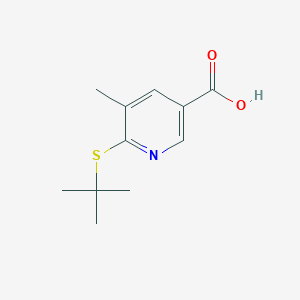

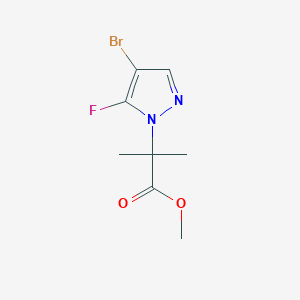

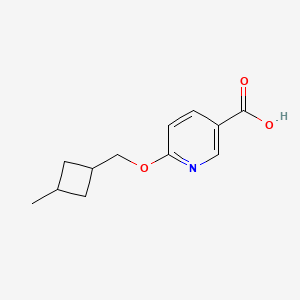
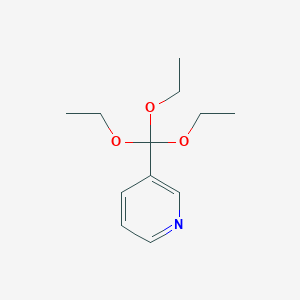
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
